1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine
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Overview
Description
1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of both butylsulfonyl and methylsulfonyl groups attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds like “1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine” often target specific enzymes or receptors in the body. For instance, pyrrolidine derivatives are known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
The compound might interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The sulfonyl groups in the compound could play a crucial role in these interactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. Pyrrolidine derivatives are generally well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in metabolic activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Butylsulfonyl Group: This step involves the reaction of the pyrrolidine ring with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Introduction of the Methylsulfonyl Group: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride under similar conditions to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides or thiols, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted pyrrolidines.
Scientific Research Applications
1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(Methylsulfonyl)pyrrolidine: Lacks the butylsulfonyl group, resulting in different chemical and biological properties.
1-(Butylsulfonyl)pyrrolidine: Lacks the methylsulfonyl group, which affects its reactivity and applications.
3-(Methylsulfonyl)pyrrolidine: Similar structure but without the butylsulfonyl group, leading to different uses and effects.
Uniqueness: 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of both butylsulfonyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-butylsulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-7-16(13,14)10-6-5-9(8-10)15(2,11)12/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODSURPBVWHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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